10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-methoxy-
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Overview
Description
10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-methoxy-: is a chemical compound with the molecular formula C17H16Cl2N2OS. It belongs to the phenothiazine class of compounds, which are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-methoxy- typically involves the reaction of phenothiazine derivatives with chloroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of phenothiazine derivatives followed by subsequent functionalization with chloroethyl groups. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry: In chemistry, 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-methoxy- is used as a precursor for the synthesis of various phenothiazine derivatives. These derivatives are studied for their photophysical and electrochemical properties.
Biology: In biological research, this compound is investigated for its potential as a DNA intercalator and its ability to inhibit certain enzymes. It is also studied for its interactions with biological membranes.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications, including its use as an antitumor agent. Its ability to cross-link DNA makes it a candidate for cancer treatment research.
Industry: In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties .
Mechanism of Action
The mechanism of action of 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-methoxy- involves its ability to intercalate into DNA, thereby disrupting DNA replication and transcription processes. The chloroethyl groups can form covalent bonds with DNA, leading to cross-linking and subsequent inhibition of cell division. This mechanism is particularly relevant in its potential use as an antitumor agent .
Comparison with Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic agent.
Promethazine: A phenothiazine derivative used as an antiemetic and antihistamine.
Thioridazine: A phenothiazine derivative used as an antipsychotic agent.
Uniqueness: 10H-Phenothiazine-10-carboxamide, N,N-bis(2-chloroethyl)-2-methoxy- is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to cross-link DNA sets it apart from other phenothiazine derivatives, making it a valuable compound for cancer research .
Properties
CAS No. |
65290-91-7 |
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Molecular Formula |
C18H18Cl2N2O2S |
Molecular Weight |
397.3 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-methoxyphenothiazine-10-carboxamide |
InChI |
InChI=1S/C18H18Cl2N2O2S/c1-24-13-6-7-17-15(12-13)22(14-4-2-3-5-16(14)25-17)18(23)21(10-8-19)11-9-20/h2-7,12H,8-11H2,1H3 |
InChI Key |
DLAWEOIUCDBVFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)N(CCCl)CCCl |
Origin of Product |
United States |
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